

Application Notes and Protocols: NaNH₂ Mediated Synthesis of 4,5-Dimethoxy-1-cyanobenzocyclobutane

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Compound of Interest

Compound Name: 4,5-Dimethoxy-1-cyanobenzocyclobutane

Cat. No.: B132212

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **4,5-Dimethoxy-1-cyanobenzocyclobutane** is a crucial intermediate in the synthesis of Ivabradine hydrochloride, a significant therapeutic agent for chronic stable angina pectoris.[1] This document provides detailed protocols for the synthesis of this key intermediate, with a focus on the sodium amide (NaNH₂) mediated cyclization reaction. This method offers a high-yield pathway for the formation of the benzocyclobutane ring system.[1][2]

Reaction Scheme:

The synthesis involves the cyclization of 2-bromo-4,5-dimethoxyphenylpropionitrile to **4,5-Dimethoxy-1-cyanobenzocyclobutane** using sodium amide in liquid ammonia. This reaction proceeds through a benzyne intermediate.[3][4]

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Quantitative Data Summary

The following table summarizes the key quantitative data from two reported protocols for the NaNH₂ mediated synthesis of **4,5-Dimethoxy-1-cyanobenzocyclobutane**.

Parameter	Protocol 1	Protocol 2
Starting Material	2-bromo-4,5-dimethoxyphenylpropionitrile	3-(2-BROMO-4,5-DIMETHOXYPHENYL)PROPANENITRILE
Reagents	Sodium amide (NaNH ₂), Liquid ammonia (NH ₃), Ammonium chloride (NH ₄ Cl)	Sodium amide (NaNH ₂), Liquid ammonia (NH ₃), Ammonium chloride (NH ₄ Cl)
Temperature	-70°C	-45°C
Reaction Time	3 hours	2 hours
Yield	Not explicitly stated for the final product in the cited text, but the overall route is described as high-yield.	74%
Purification	Recrystallization from ethanol and water	Recrystallization with ethanol
Final Product	Off-white solid	Colorless powder

Experimental Protocols

This section provides a detailed methodology for the NaNH₂ mediated synthesis of **4,5-Dimethoxy-1-cyanobenzocyclobutane**, based on established procedures.[\[1\]](#)[\[2\]](#)

Protocol 1: Synthesis at -70°C

Materials:

- 2-bromo-4,5-dimethoxyphenylpropionitrile (32.0 g, 0.12 mol)
- Sodium amide (NaNH₂) (35.5 g, 0.91 mol)
- Liquid ammonia (NH₃)
- Ammonium chloride (NH₄Cl) (96.0 g, 1.79 mol)

- Dichloromethane (CH_2Cl_2)
- 3 M Hydrochloric acid (HCl)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethanol
- Water

Equipment:

- 500 mL three-neck flask
- Stirring apparatus
- Cooling bath (e.g., dry ice/acetone)
- Standard laboratory glassware

Procedure:

- Preparation of Liquid Ammonia: In a 500 mL three-neck flask, condense ammonia gas by cooling the flask to -60°C .
- Addition of Sodium Amide: To the liquid ammonia, add sodium amide (35.5 g) and stir the mixture for 1 hour.
- Cooling and Substrate Addition: Cool the reaction mixture to -70°C . Add 2-bromo-4,5-dimethoxyphenylpropionitrile (32.0 g) in batches, maintaining the temperature at -70°C .
- Reaction: Stir the reaction mixture at -70°C for 3 hours.
- Quenching: While vigorously stirring, add ammonium chloride (96.0 g) in batches. Allow the reaction mixture to stir at room temperature overnight to let the ammonia evaporate completely.

- Work-up: Add 300 mL of dichloromethane to the reaction residue. Wash the organic layer sequentially with 3 M hydrochloric acid solution and water.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure.
- Purification: Recrystallize the residue from ethanol and water to obtain **4,5-Dimethoxy-1-cyanobenzocyclobutane** as an off-white solid.^[1]

Protocol 2: Synthesis at -45°C

Materials:

- 3-(2-BROMO-4,5-DIMETHOXYPHENYL)PROPANENITRILE (hydrocinnamonitrile 8) (224.0 g, 0.83 mol)
- Sodium amide (NaNH₂) (39.0 g, 1.0 mol)
- Liquid ammonia (NH₃)
- Ammonium chloride (NH₄Cl) (20.0 g)
- Water
- Ethanol

Equipment:

- Reaction vessel suitable for low-temperature reactions
- Stirring apparatus
- Cooling bath

Procedure:

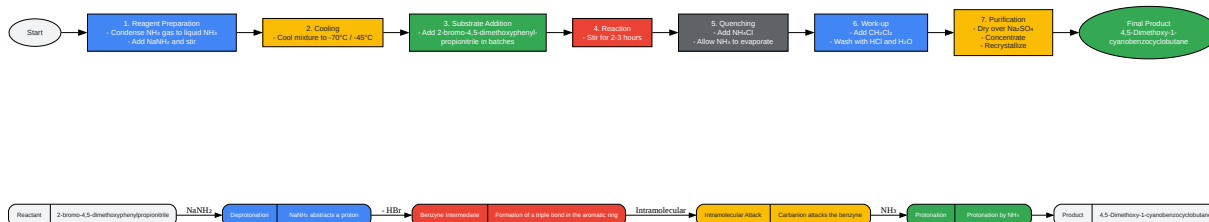
- Dissolution of Starting Material: Dissolve 3-(2-BROMO-4,5-DIMETHOXYPHENYL)PROPANENITRILE (224.0 g) in liquid ammonia at -45°C.

- Addition of Sodium Amide: Add sodium amide (39.0 g) in portions to the solution.
- Reaction: Stir the reaction mixture at -45°C for 2 hours.
- Ammonia Evaporation and Quenching: After the reaction is complete, allow the excess ammonia to evaporate. Add ammonium chloride (20.0 g) and water (1000 mL) in portions.
- Crystallization: Let the mixture stand at room temperature. Greyish crystals will separate out.
- Isolation and Purification: Collect the crystals by filtration and recrystallize them with ethanol to yield **4,5-Dimethoxy-1-cyanobenzocyclobutane** as a colorless powder. The reported yield for this procedure is 74%.^[2]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the NaNH₂ mediated synthesis of **4,5-Dimethoxy-1-cyanobenzocyclobutane**.



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References

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